molecular formula C21H19Br2ClN6O2S B14923547 2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B14923547
M. Wt: 614.7 g/mol
InChI Key: WTUSRUATOZYFKW-NSKAYECMSA-N
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Description

2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a hydrazide group, and various substituents including allyl, chloroanilino, and dibromo-hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the hydrazide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while nucleophilic substitution at the chloroanilino group can introduce various functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound may be investigated for its potential as a drug candidate. Its various functional groups could interact with biological targets, leading to potential therapeutic effects.

Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating their function. The triazole ring and hydrazide group are known to form strong interactions with biological targets, potentially leading to therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
  • 2-Methoxyphenyl isocyanate

Uniqueness: This compound is unique due to its combination of a triazole ring, hydrazide group, and multiple substituents

Properties

Molecular Formula

C21H19Br2ClN6O2S

Molecular Weight

614.7 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H19Br2ClN6O2S/c1-2-7-30-18(11-25-16-5-3-15(24)4-6-16)27-29-21(30)33-12-19(31)28-26-10-13-8-14(22)9-17(23)20(13)32/h2-6,8-10,25,32H,1,7,11-12H2,(H,28,31)/b26-10+

InChI Key

WTUSRUATOZYFKW-NSKAYECMSA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)CNC3=CC=C(C=C3)Cl

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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